molecular formula C11H22N2O3 B1445642 Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate CAS No. 885269-69-2

Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate

Cat. No. B1445642
M. Wt: 230.3 g/mol
InChI Key: OKKXSYCQUVNYBS-UHFFFAOYSA-N
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Description

Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate, also known as TBAT, is an organic compound used for various scientific and industrial purposes. It is a colorless liquid with a molecular weight of 142.2 g/mol. TBAT is a derivative of aminotetrahydropyran and is a part of the larger family of carbamate compounds. It is used as a reagent in organic synthesis, an intermediate in the production of pharmaceuticals, and as a catalyst in various industrial processes. TBAT has also been used in research applications for its ability to modulate the activity of enzymes, receptors, and other biological molecules.

Scientific Research Applications

Synthesis and Intermediate Role in Biologically Active Compounds

  • Synthetic Methods : Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is synthesized from commercially available compounds through methods such as acylation, nucleophilic substitution, and reduction. These processes are optimized for high yields, as demonstrated in the synthesis of similar compounds (Zhao, Guo, Lan, & Xu, 2017).

  • Intermediate for Complex Molecules : This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), showcasing its role in the development of new pharmaceuticals.

Development of Novel Synthetic Routes

  • Innovative Synthesis Approaches : Research has focused on developing new routes for the synthesis of complex molecules involving tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate. These methods include base-catalyzed ring transformation and subsequent reactions to form highly congested 2-aminobenzylamines and other derivatives (Farhanullah, Samrin, & Ram, 2007).

Role in Medicinal Chemistry

  • Antimitotic Agents : Certain isomers of related carbamate compounds have shown activity in various biological systems, indicating the potential of tert-butyl carbamate derivatives in medicinal chemistry (Temple & Rener, 1992).

Chemical Reactivity and Transformations

  • Reactivity Studies : Investigations into the reactivity of similar compounds provide insights into chemical transformations that tert-butyl carbamate derivatives can undergo. These studies help in understanding the potential applications in chemical synthesis (Mironovich & Shcherbinin, 2014).

Structural Analysis and Crystallography

  • Crystal Structures : The structural analysis of tert-butyl carbamate derivatives contributes to the understanding of molecular interactions and properties. Studies in crystallography help in designing compounds with desired physical and chemical characteristics (Baillargeon et al., 2017).

Application in Organic Synthesis

  • Synthetic Applications : Tert-butyl carbamate derivatives are used in various organic synthesis reactions, such as Diels-Alder reactions, highlighting their versatility in creating complex organic molecules (Padwa, Brodney, & Lynch, 2003).

Photocatalytic Applications

  • Photocatalysis : Recent studies explore the use of tert-butyl carbamate derivatives in photoredox-catalyzed reactions, indicating their potential in photocatalytic applications (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[(4-aminooxan-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(12)4-6-15-7-5-11/h4-8,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKXSYCQUVNYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate

CAS RN

885269-69-2
Record name tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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